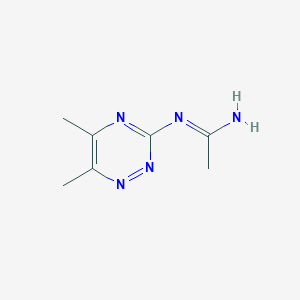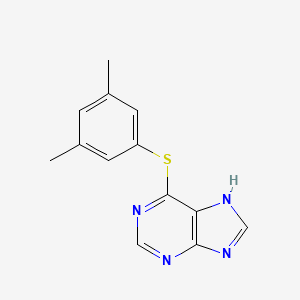
6-(3,5-dimethylphenyl)sulfanyl-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((3,5-Dimethylphenyl)thio)-1H-purine is an organic compound that belongs to the class of purines, which are heterocyclic aromatic organic compounds. This compound features a purine ring substituted with a 3,5-dimethylphenylthio group. Purines are significant in biochemistry as they are components of nucleotides, the building blocks of DNA and RNA.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3,5-Dimethylphenyl)thio)-1H-purine typically involves the introduction of the 3,5-dimethylphenylthio group to the purine ring. One common method is the nucleophilic substitution reaction where a halogenated purine reacts with 3,5-dimethylthiophenol in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the nucleophilic substitution reaction to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
6-((3,5-Dimethylphenyl)thio)-1H-purine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the thioether group.
Substitution: The purine ring can undergo substitution reactions, particularly at positions 2 and 6.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenated purines and thiophenols are typical starting materials for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purines depending on the reagents used.
科学的研究の応用
6-((3,5-Dimethylphenyl)thio)-1H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-((3,5-Dimethylphenyl)thio)-1H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antiviral research, it may inhibit viral replication by interfering with viral enzymes.
類似化合物との比較
Similar Compounds
6-(Phenylthio)-1H-purine: Similar structure but lacks the dimethyl groups on the phenyl ring.
6-(Methylthio)-1H-purine: Contains a methylthio group instead of the 3,5-dimethylphenylthio group.
6-(Ethylthio)-1H-purine: Contains an ethylthio group instead of the 3,5-dimethylphenylthio group.
Uniqueness
6-((3,5-Dimethylphenyl)thio)-1H-purine is unique due to the presence of the 3,5-dimethylphenylthio group, which can influence its chemical reactivity and biological activity. The dimethyl groups can provide steric hindrance and electronic effects that differentiate it from other similar compounds.
特性
CAS番号 |
646510-24-9 |
|---|---|
分子式 |
C13H12N4S |
分子量 |
256.33 g/mol |
IUPAC名 |
6-(3,5-dimethylphenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C13H12N4S/c1-8-3-9(2)5-10(4-8)18-13-11-12(15-6-14-11)16-7-17-13/h3-7H,1-2H3,(H,14,15,16,17) |
InChIキー |
UVGMUTZEXNFVQH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)SC2=NC=NC3=C2NC=N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetic acid, [3-[2-(3,4-diphenyl-1H-pyrazol-1-yl)ethyl]phenoxy]-](/img/structure/B15211784.png)
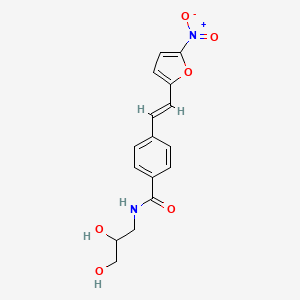
![1-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]ethan-1-one](/img/structure/B15211800.png)
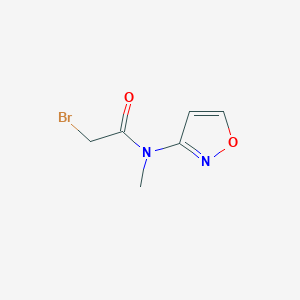
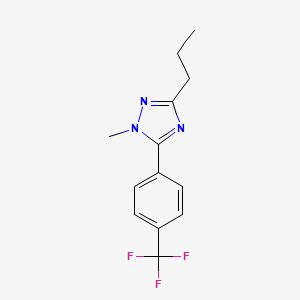
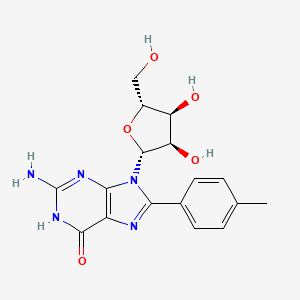

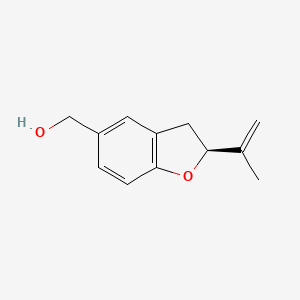
![8-Quinolinol, 7,7'-[(4-methoxyphenyl)methylene]bis-](/img/structure/B15211824.png)
![2,2,2-Trifluoro-N-{5-[(1,3-thiazol-2-yl)sulfamoyl]quinolin-8-yl}acetamide](/img/structure/B15211827.png)
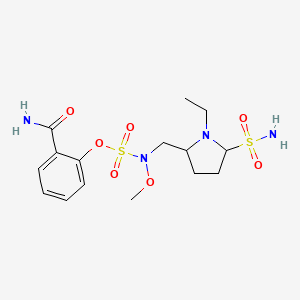
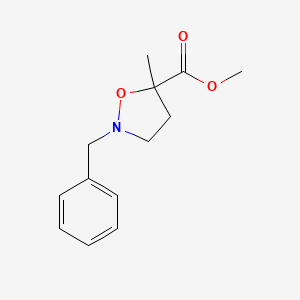
![2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(octyl)amino)ethanol](/img/structure/B15211852.png)
